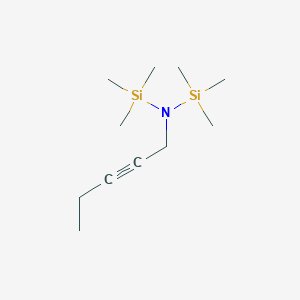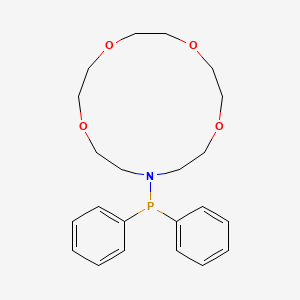
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine is an organosilicon compound Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, hydrophobicity, and flexibility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with an appropriate amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of silicone-based materials, such as sealants and adhesives.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The pent-2-yn-1-yl group can provide additional reactivity, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A commonly used organosilicon compound in organic synthesis.
Hexamethyldisilazane: Used as a silylating agent in organic synthesis.
Trimethylsilylacetylene: Used in the synthesis of various organosilicon compounds.
Uniqueness
1,1,1-Trimethyl-N-(pent-2-yn-1-yl)-N-(trimethylsilyl)silanamine is unique due to the presence of both the trimethylsilyl and pent-2-yn-1-yl groups, which provide a combination of stability and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
91375-28-9 |
|---|---|
Molecular Formula |
C11H25NSi2 |
Molecular Weight |
227.49 g/mol |
IUPAC Name |
N,N-bis(trimethylsilyl)pent-2-yn-1-amine |
InChI |
InChI=1S/C11H25NSi2/c1-8-9-10-11-12(13(2,3)4)14(5,6)7/h8,11H2,1-7H3 |
InChI Key |
KCAPKYDIKXBTLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCN([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)




![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)







